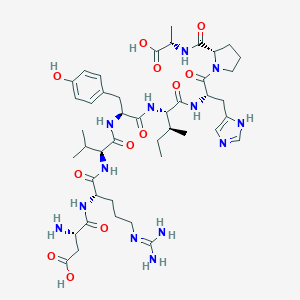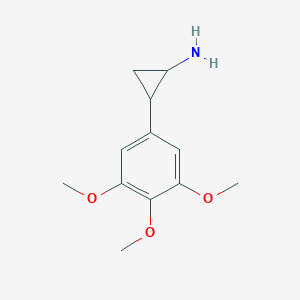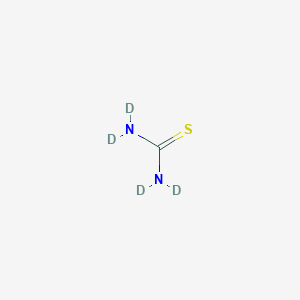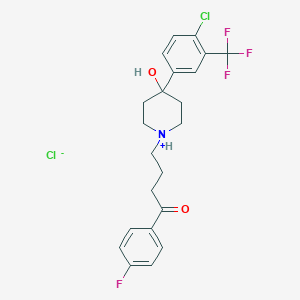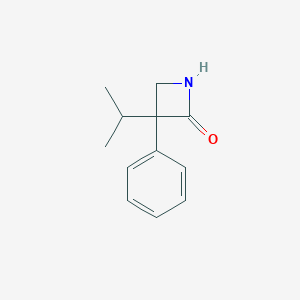
3-Phenyl-3-propan-2-ylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-3-propan-2-ylazetidin-2-one, also known as PPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPAA belongs to the class of azetidinones, which are four-membered heterocyclic compounds that contain a nitrogen atom in the ring.
Mécanisme D'action
The exact mechanism of action of 3-Phenyl-3-propan-2-ylazetidin-2-one is not fully understood, but it is believed to interact with certain receptors in the central nervous system. Studies have shown that 3-Phenyl-3-propan-2-ylazetidin-2-one can bind to the GABA-A receptor, which is involved in the regulation of neuronal activity. 3-Phenyl-3-propan-2-ylazetidin-2-one has also been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
3-Phenyl-3-propan-2-ylazetidin-2-one has been shown to exhibit several biochemical and physiological effects. In animal studies, 3-Phenyl-3-propan-2-ylazetidin-2-one has been shown to reduce pain and inflammation, as well as exhibit anticonvulsant activity. 3-Phenyl-3-propan-2-ylazetidin-2-one has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Phenyl-3-propan-2-ylazetidin-2-one is its ease of synthesis, which allows for large-scale production. 3-Phenyl-3-propan-2-ylazetidin-2-one also exhibits a high level of stability, which makes it suitable for use in various experimental conditions. However, one limitation of 3-Phenyl-3-propan-2-ylazetidin-2-one is its relatively low potency compared to other compounds with similar activities.
Orientations Futures
There are several future directions for the study of 3-Phenyl-3-propan-2-ylazetidin-2-one. One potential area of research is the development of more potent analogs of 3-Phenyl-3-propan-2-ylazetidin-2-one that exhibit stronger anticonvulsant, analgesic, and anti-inflammatory activities. Another area of research is the study of 3-Phenyl-3-propan-2-ylazetidin-2-one as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new synthetic methods for the production of chiral compounds. Additionally, the use of 3-Phenyl-3-propan-2-ylazetidin-2-one as a ligand in catalysis could lead to the development of new catalysts for various chemical reactions.
Méthodes De Synthèse
3-Phenyl-3-propan-2-ylazetidin-2-one can be synthesized through a multistep process that involves the reaction of 3-phenylpropan-2-amine with ethyl acetoacetate. The resulting product is then treated with sodium ethoxide to form the final product, 3-Phenyl-3-propan-2-ylazetidin-2-one. The synthesis of 3-Phenyl-3-propan-2-ylazetidin-2-one has been reported in several scientific publications, and the yield of the final product can be optimized by adjusting the reaction conditions.
Applications De Recherche Scientifique
3-Phenyl-3-propan-2-ylazetidin-2-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-Phenyl-3-propan-2-ylazetidin-2-one has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. 3-Phenyl-3-propan-2-ylazetidin-2-one has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis.
Propriétés
Numéro CAS |
17197-60-3 |
|---|---|
Nom du produit |
3-Phenyl-3-propan-2-ylazetidin-2-one |
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
3-phenyl-3-propan-2-ylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-9(2)12(8-13-11(12)14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14) |
Clé InChI |
KTXDXEVKTHABEB-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CNC1=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)C1(CNC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



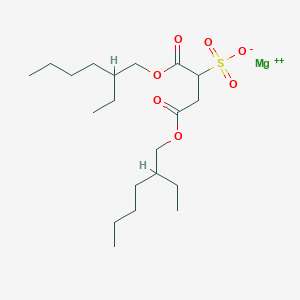
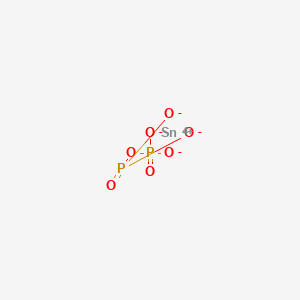
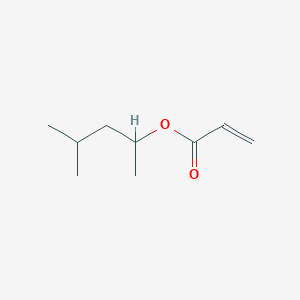
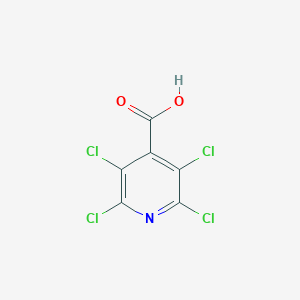
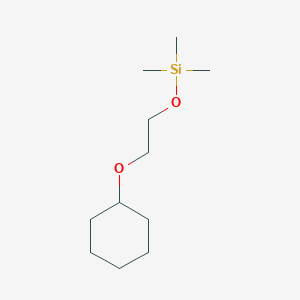
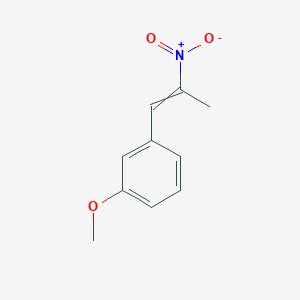
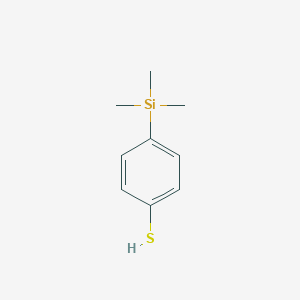
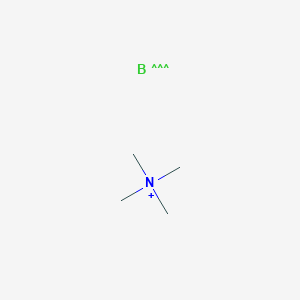
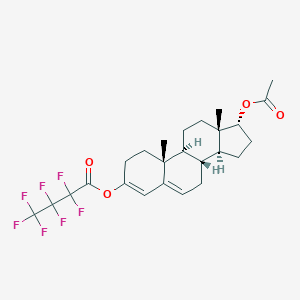
![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
